PROTAC CBP/P300 Degrader-1 is a small molecule designed to selectively degrade the proteins associated with the transcriptional coactivators, CREB-binding protein and p300. These proteins are critical in various cellular processes, including gene expression regulation and cell proliferation. The development of PROTAC CBP/P300 Degrader-1 represents a novel therapeutic strategy in targeting proteins that are otherwise considered "undruggable" due to their structural characteristics.
PROTAC CBP/P300 Degrader-1 was developed by researchers focusing on targeted protein degradation technologies. The compound is part of the PROTAC (Proteolysis Targeting Chimera) family, which utilizes a bifunctional approach to recruit E3 ligases for ubiquitination and subsequent proteasomal degradation of specific target proteins.
PROTAC CBP/P300 Degrader-1 falls under the category of small molecule degraders and is classified as a targeted protein degradation agent. Its mechanism involves both ligand binding and recruitment of ubiquitin ligases, making it distinct from traditional inhibitors that merely block protein function.
The synthesis of PROTAC CBP/P300 Degrader-1 typically involves several key steps:
The synthetic route may involve multiple reaction conditions, including temperature control, solvent choice, and reaction time optimization to achieve high yields of the desired compound.
The molecular structure of PROTAC CBP/P300 Degrader-1 consists of three main components:
The exact molecular formula and mass can vary based on the specific ligands used but generally falls within the range typical for small molecules (approximately 400-600 Da). Detailed structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the three-dimensional arrangement of atoms.
The primary chemical reactions involved in the mechanism of action include:
These reactions require precise conditions, including optimal pH and temperature for enzymatic activity, as well as appropriate concentrations of reagents involved in ubiquitination.
The mechanism by which PROTAC CBP/P300 Degrader-1 operates involves several sequential steps:
Studies have shown that PROTACs can achieve significant reductions in target protein levels (up to 90% in some cases) within hours after administration in cellular models.
Characterization through techniques such as mass spectrometry and infrared spectroscopy can provide insights into purity and functional group presence.
PROTAC CBP/P300 Degrader-1 has significant potential applications in:
CREB-binding protein and E1A-binding protein (collectively CREB-binding protein/E1A-binding protein) are paralogous histone acetyltransferases and transcriptional coactivators that orchestrate critical oncogenic processes. These multidomain proteins share 86% sequence identity in their histone acetyltransferase domains and 61% overall identity, functioning as epigenetic regulators that catalyze lysine acetylation of histone H3 at lysine 27 (H3K27ac) [5] [9]. This mark defines active enhancers and promoters, establishing super-enhancer elements that maintain tumorigenic gene expression programs in cancers such as acute leukemia, hepatocellular carcinoma, and prostate cancer [2] [3] [7].
In castration-resistant prostate cancer, CREB-binding protein/E1A-binding protein expression increases significantly with disease progression and correlates with poor survival outcomes. Genomic analyses reveal CREB-binding protein amplification in 83.3% and E1A-binding protein amplification in 37.5% of castration-resistant prostate cancer cases, coinciding with androgen receptor reactivation [7]. Furthermore, CREB-binding protein/E1A-binding protein regulate DNA damage response pathways by modulating homologous recombination repair gene expression. This functional role establishes them as critical mediators of genome integrity and therapeutic resistance in advanced malignancies [7].
Table 1: Molecular and Functional Characteristics of CREB-Binding Protein and E1A-Binding Protein
Feature | CREB-Binding Protein | E1A-Binding Protein | Functional Significance in Cancer |
---|---|---|---|
Gene Symbol | CREBBP | EP300 | Mutations/loss in CREBBP creates synthetic lethality with E1A-binding protein inhibition |
Protein Domains | KAT, bromodomain, ZZ, TAZ, KIX | Identical domain architecture | KAT acetylates H3K27; bromodomain recognizes acetylated histones |
Expression in CRPC | Amplification: 83.3% | Amplification: 37.5% | Drives androgen receptor-mediated transcription and DDR pathways |
Survival Correlation | Lower survival with high expression (p=0.05) | Lower survival with high expression (p=0.01) | Biomarker for aggressive disease |
Conventional occupancy-driven inhibitors of CREB-binding protein/E1A-binding protein, such as A485 and iP300w, target bromodomain or histone acetyltransferase functions but face limitations including incomplete target suppression, compensatory acetyl-CoA metabolism, and inadequate differentiation between paralogs [3] [5]. Proteolysis-targeting chimeras overcome these constraints through event-driven pharmacology, catalytically eliminating entire target proteins via the ubiquitin-proteasome system [3] [4].
PROTAC CBP/P300 Degrader-1 exemplifies this advantage by demonstrating DC₅₀ values of 0.05 nM for CREB-binding protein and 0.2 nM for E1A-binding protein in leukemia cells, achieving >95% maximum degradation within 4 hours [3]. This degradation efficiency translates to superior cell growth inhibition compared to parental inhibitors. In hepatocellular carcinoma models, QC-182 (a related degrader) reduced global H3K27ac levels and downregulated oncogenic transcriptomes more potently than bromodomain inhibitors [2]. The catalytic mechanism enables sustained effects after transient exposure and exploits cooperative protein-protein interactions between the target and E3 ligase (e.g., cereblon), potentially enhancing selectivity between paralogs [5] [9].
Table 2: Comparative Mechanisms of Action: Inhibitors vs. Degraders
Characteristic | Conventional Inhibitors (e.g., A485, iP300w) | PROTAC Degraders (e.g., PROTAC CBP/P300 Degrader-1) |
---|---|---|
Mode of Action | Occupancy-driven inhibition of catalytic activity | Catalytic protein degradation via ubiquitin-proteasome system |
Selectivity Paralog Differentiation | Limited by high KAT domain similarity | Enhanced through ternary complex formation |
Downstream Effects | Partial H3K27ac reduction | Near-complete H3K27ac ablation |
Efficacy Metrics | IC₅₀ (enzyme inhibition) | DC₅₀ (degradation concentration), Dₘₐₓ (maximal degradation) |
Functional Outcomes | Transient growth inhibition | Sustained antiproliferative effects post-washout |
The development of PROTAC CBP/P300 Degrader-1 represents the convergence of three key advancements in CREB-binding protein/E1A-binding protein drug discovery: (1) fragment-based ligand design, (2) rational ternary complex modeling, and (3) linker optimization. Early inhibitors like CCS1477 targeted bromodomains but exhibited limited efficacy [2]. Subsequent histone acetyltransferase inhibitors such as A485 provided proof-of-concept but lacked paralog selectivity and complete pathway suppression [5].
First-generation degraders including dCBP-1 (bromodomain-recruiting) demonstrated enhanced H3K27ac ablation compared to inhibitors, validating degradation as a superior strategy [4]. JQAD1, derived from A485, achieved partial selectivity for E1A-binding protein degradation but suffered from linker-dependent instability [5]. PROTAC CBP/P300 Degrader-1 emerged from structure-guided optimization using high-throughput fragment docking to identify 3-methylcinnoline-based binders with improved cooperativity [9]. Molecular dynamics simulations revealed that its linker enables "chameleon-like" conformational flexibility—folding for cell permeability and extending for ternary complex formation [9].
This compound incorporates a spiro-hydantoin warhead (derived from iP300w) conjugated to cereblon ligands via optimized aliphatic linkers. Its chemical structure (C₄₆H₅₃F₂N₁₁O₆; CAS 2484739-48-0) enables exceptional potency, with growth inhibition IC₅₀ values in the low nanomolar range across leukemia, myeloma, and solid tumor models [1] [3] [6].
Table 3: Evolution of CREB-Binding Protein/E1A-Binding Protein Targeting Agents
Development Stage | Representative Agents | Key Features | Limitations |
---|---|---|---|
Bromodomain Inhibitors | CCS1477 | First clinical candidate | Partial target suppression |
Histone Acetyltransferase Inhibitors | A485, iP300w | Nanomolar enzyme inhibition | Inadequate paralog selectivity; compensatory resistance |
1st-Gen PROTACs | dCBP-1, JQAD1 | Proof-of-concept degradation | Off-target paralog degradation; suboptimal pharmacokinetics |
Optimized PROTACs | PROTAC CBP/P300 Degrader-1, QC-182 | DC₅₀ <1 nM; >95% Dₘₐₓ; enhanced cooperativity | Under investigation |
This evolutionary trajectory highlights PROTAC CBP/P300 Degrader-1 as a paradigm-shifting tool compound that addresses historical challenges in CREB-binding protein/E1A-binding protein pharmacology. Its design leverages contemporary PROTAC engineering principles to achieve unprecedented degradation efficiency, positioning it as a versatile molecular probe and therapeutic candidate for CREB-binding protein/E1A-binding protein-dependent cancers [3] [6] [9].
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